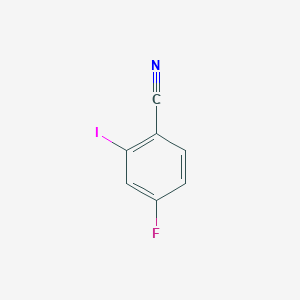

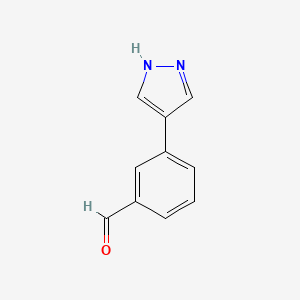

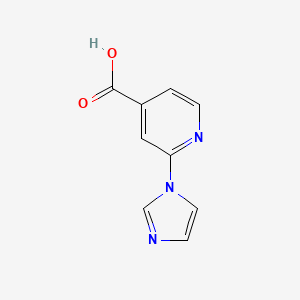

![molecular formula C13H16N4O2 B1328945 3-{5-[(プロピルアミノ)メチル]-1,2,4-オキサジアゾール-3-イル}ベンズアミド CAS No. 1119449-54-5](/img/structure/B1328945.png)

3-{5-[(プロピルアミノ)メチル]-1,2,4-オキサジアゾール-3-イル}ベンズアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has been the subject of various synthetic studies due to its potential applications in medicinal chemistry and material science. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of related oxadiazole derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of oxadiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3-oxo-4-amino-1,2,3-oxadiazole derivatives is described in the first paper, where benzyl cyanide is treated with nitric oxide in basic methanol to yield a 5-iminium-sydnone N-oxide, among other products . This process involves the separation and purification of the new oxadiazole, demonstrating the intricacies of synthesizing such compounds. Similarly, the second paper discusses the synthesis of 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives, which undergoes a ring transformation to yield 1,2,4-triazolidine-3,5-dione derivatives . The third paper outlines the synthesis of 1,3,4-oxadiazole derivatives bearing an adamantane moiety, achieved through condensation/cyclization reactions and subsequent coupling with different amines . These methods provide a foundation for the synthesis of the compound , suggesting that similar synthetic routes could be employed.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. Theoretical calculations and spectroscopy are often used to determine the structure and tautomerism of these compounds, as indicated in the first paper . The stability of the amino tautomer over the N-hydroxide tautomer is a key feature of the 3-oxo-1,2,3-oxadiazoles. The structure of 1,2,4-oxadiazole derivatives is also confirmed through reactions, as seen in the synthesis of 4-amino-1-phenyl-1,2,4-triazolidine-3,5-dione in the second paper .

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions, leading to the formation of new compounds with different functional groups. The first paper describes the formation of a Schiff base from the condensation with salicylaldehyde and a dimethylamino analogue through reaction with methyliodide and NaH . The second paper highlights a ring transformation that occurs during acid hydrolysis, leading to the formation of triazolidine-dione derivatives . These reactions demonstrate the reactivity of oxadiazole derivatives and their potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The first paper notes the pronounced acid/base stability of 3-oxo-1,2,3-oxadiazoles , which is an important characteristic for their potential applications. The stability and reactivity of these compounds are essential for their use in various fields, including pharmaceuticals and materials science. The papers do not provide specific details on the physical properties such as melting points or solubility, but these can generally be inferred from the molecular structure and functional groups present in the oxadiazole derivatives.

科学的研究の応用

生化学的アッセイ

この化合物は、生化学的アッセイの開発において役割を果たす可能性があります。その反応性基により、酵素触媒反応に関与したり、さまざまな生化学的経路における基質または阻害剤として作用したりすることで、生物学的活性の研究と測定を支援します。

これらのアプリケーションはそれぞれ、3-{5-[(プロピルアミノ)メチル]-1,2,4-オキサジアゾール-3-イル}ベンズアミドのユニークな化学的特性を活用しており、科学研究におけるその多用途性と可能性を示しています。 この化合物の使用は、研究目的のみに限定され、診断または治療目的には使用できません .

Safety and Hazards

特性

IUPAC Name |

3-[5-(propylaminomethyl)-1,2,4-oxadiazol-3-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-2-6-15-8-11-16-13(17-19-11)10-5-3-4-9(7-10)12(14)18/h3-5,7,15H,2,6,8H2,1H3,(H2,14,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRBVENDMFAUHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=NC(=NO1)C2=CC(=CC=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701197976 |

Source

|

| Record name | 3-[5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701197976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1119449-54-5 |

Source

|

| Record name | 3-[5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119449-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701197976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

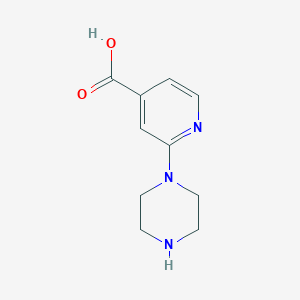

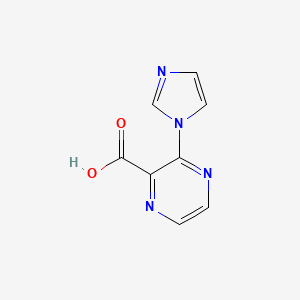

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde](/img/structure/B1328866.png)

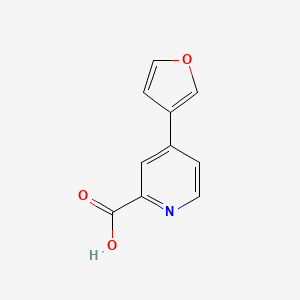

![5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid](/img/structure/B1328884.png)

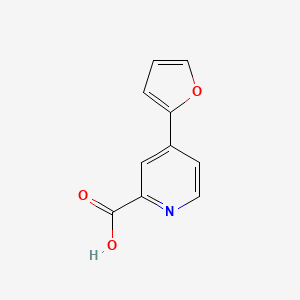

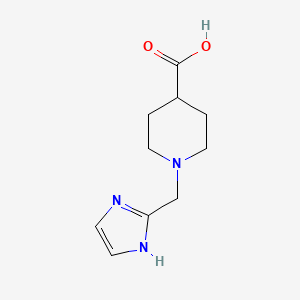

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid](/img/structure/B1328886.png)